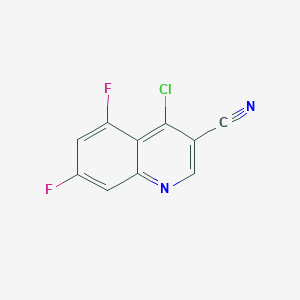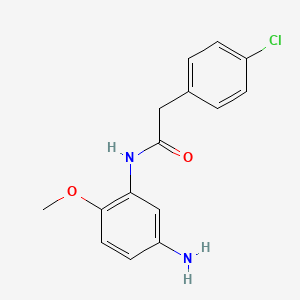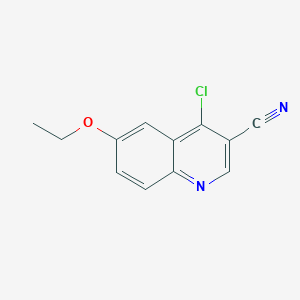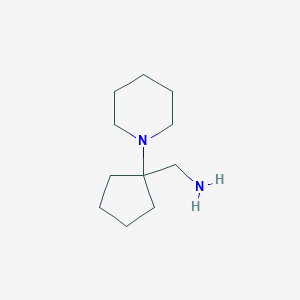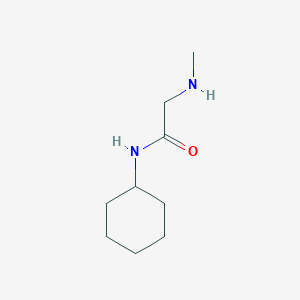
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group (a carbonyl group linked to an amino group). The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound is N-protected, which is a common strategy in organic synthesis to protect the amino group from reacting.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method could potentially be adapted for the synthesis of tert-butyl 3-formyl-1H-indol-4-ylcarbamate by choosing the appropriate aldehyde precursor. Additionally, the synthesis of related compounds, such as tert-butyl 2-aminocyclopentylcarbamate, has been achieved through aziridine opening and optical resolution , suggesting that similar strategies could be employed for the synthesis of indole-based carbamates.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, with interactions between different functional groups affecting the overall conformation. For example, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring . Such interactions are likely to be present in tert-butyl 3-formyl-1H-indol-4-ylcarbamate as well, affecting its molecular geometry and reactivity.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can be involved in substitution reactions, as seen in the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate . The formyl group in tert-butyl 3-formyl-1H-indol-4-ylcarbamate could also participate in various condensation reactions, contributing to the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the crystal structure of tert-butyl acetylcarbamate shows pairs of molecules forming dimers linked by hydrogen bonds10. Such dimerization could also be relevant for tert-butyl 3-formyl-1H-indol-4-ylcarbamate, affecting its solubility and melting point. The presence of the tert-butyl group generally increases the steric bulk, which can influence the compound's reactivity and physical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Inverse-Electron-Demand Diels–Alder Reactions : Tert-butyl 1H-indol-3-ylcarbamates, including Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, are used in the synthesis of 4-aza-β-carbolines through inverse-electron-demand Diels–Alder (IDA) reactions. This method provides an efficient preparation path with excellent yields and has been utilized in the total synthesis of 4-azaeudistomin Y1 (Xu, Zheng, Dang, & Bai, 2013).
Synthesis of Lactacystin : A concise and chromatography-free route to (+)-lactacystin, a potent proteasome inhibitor, starts with the asymmetric crotylation of tert-butyl 5-formyl-2,2-dimethyl-1,3-dioxan-5-ylcarbamate, a derivative of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (Ooi, Ishibashi, Iwabuchi, Ishihara, & Hatakeyama, 2004).
Chemical Analysis Applications
- Structural Characterization : The structure of tert-butyl[1hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a related compound, was characterized using 2D heteronuclear NMR experiments. Such methods could be applicable for the analysis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).
Synthesis of Novel Compounds
Antihypertensive Indole Derivatives : Compounds containing the 3-indolyl-tert-butyl moiety, which is structurally related to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, have been synthesized and tested for antihypertensive activity, showing potential in the development of novel pharmaceuticals (Kreighbaum et al., 1980).
Development of Functionalized Hexahydro-1H-indol-2(3H)-one Derivatives : Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound related to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, has been used in Rh(I)-catalyzed ring-opening reactions to produce highly functionalized hexahydro-1H-indol-2(3H)-one derivatives (Padwa & Wang, 2006).
Synthesis of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structural analog, is an important intermediate for small molecule anticancer drugs, highlighting the potential of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate in similar applications (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBSNNENLRYPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1323259.png)
![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)
![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)


